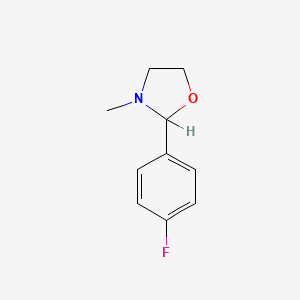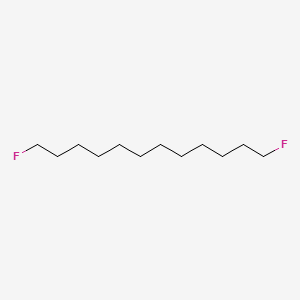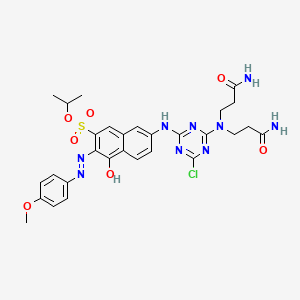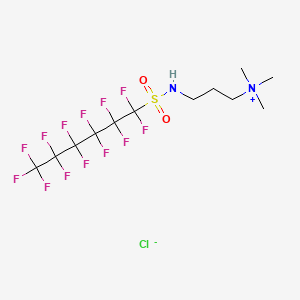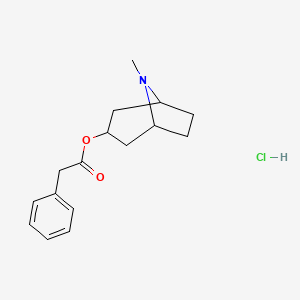
Tropine phenylacetate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tropine phenylacetate hydrochloride is a chemical compound derived from tropine, a tropane alkaloid. Tropane alkaloids are naturally occurring compounds found in various plants, particularly in the Solanaceae family. These compounds are known for their pharmacological properties and have been used in medicine for centuries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tropine phenylacetate hydrochloride typically involves the esterification of tropine with phenylacetyl chloride. The reaction is carried out under acidic conditions to facilitate the formation of the ester bond. The resulting product is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous-flow synthesis. This method allows for the efficient and scalable production of the compound by integrating multiple reaction and purification steps into a single continuous process .
Analyse Chemischer Reaktionen
Types of Reactions
Tropine phenylacetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenylacetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Tropine phenylacetate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various tropane derivatives.
Biology: The compound is studied for its effects on biological systems, particularly its interactions with neurotransmitter receptors.
Medicine: this compound is investigated for its potential therapeutic applications, including its use as an anticholinergic agent.
Industry: The compound is used in the production of pharmaceuticals and other chemical products
Wirkmechanismus
The mechanism of action of tropine phenylacetate hydrochloride involves its interaction with muscarinic acetylcholine receptors. By binding to these receptors, the compound inhibits the action of acetylcholine, leading to various physiological effects such as pupil dilation and reduced glandular secretions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Atropine: A well-known tropane alkaloid with similar anticholinergic properties.
Scopolamine: Another tropane alkaloid used for its sedative and antiemetic effects.
Uniqueness
Unlike other tropane alkaloids, it offers a distinct combination of chemical properties and biological activities .
Eigenschaften
CAS-Nummer |
3087-01-2 |
|---|---|
Molekularformel |
C16H22ClNO2 |
Molekulargewicht |
295.80 g/mol |
IUPAC-Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C16H21NO2.ClH/c1-17-13-7-8-14(17)11-15(10-13)19-16(18)9-12-5-3-2-4-6-12;/h2-6,13-15H,7-11H2,1H3;1H |
InChI-Schlüssel |
IFNUPGBWWRYLQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2CCC1CC(C2)OC(=O)CC3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


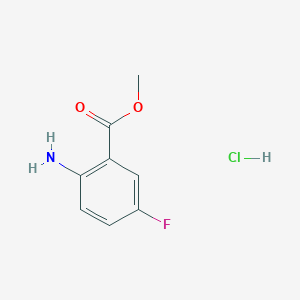
![5H-Dibenzo[b,f]azepine-5-carbonyl bromide](/img/structure/B13420208.png)
![4-fluoro-5-[(1S)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol](/img/structure/B13420210.png)
![6-(2-Chlorophenyl)-2,4-dihydro-8-nitro-1H-imidazo[1,2-a][1,4]benzodiazepin-1-one](/img/structure/B13420214.png)
![(12S)-6-chloro-5-hydroxy-13-methoxy-2-oxa-10,11-dithia-13,15-diazatetracyclo[10.2.2.01,9.03,8]hexadeca-3,5,7-triene-14,16-dione](/img/structure/B13420227.png)
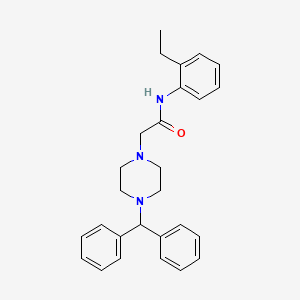
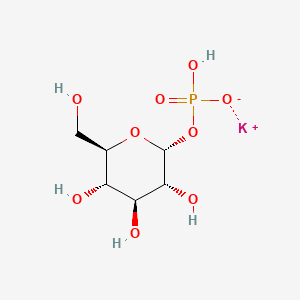
![(8S,10S,11S,13S,14S)-9-fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2'-oxetane]-3,3'-dione](/img/structure/B13420257.png)
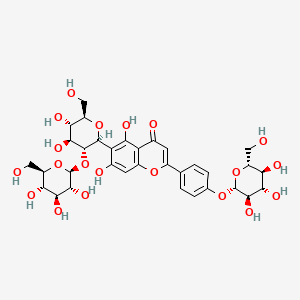
![[(3S,8S,9S,10R,13S,14S,17R)-17-[(2S)-1-hydroxypropan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13420262.png)
